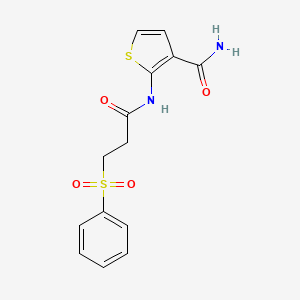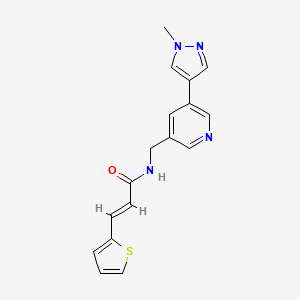
2-(3-(Phenylsulfonyl)propanamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(Phenylsulfonyl)propanamido)thiophene-3-carboxamide, also known as TPPTC, is a compound that has gained attention in recent years due to its potential applications in scientific research. TPPTC is a thiophene-based compound that has been shown to have various biochemical and physiological effects, making it an interesting candidate for further study.
Scientific Research Applications
Heterocyclic Synthesis and Antibiotic Properties
A study focused on the synthesis of heterocyclic compounds using thiophene-2-carboxamide derivatives, demonstrating their potential as antibiotics and antibacterial agents against both Gram-positive and Gram-negative bacteria. This research highlights the chemical versatility and biological relevance of thiophene-carboxamide derivatives in creating new antibiotic drugs (Ahmed, 2007).
Palladium-Catalyzed Arylation
Another study reports on the palladium-catalyzed direct arylation of thiophenes bearing SO2R substituents at C3, leading to the exclusive formation of 5-arylated thiophene-3-sulfonic amides or esters. This method offers a novel approach to functionalizing thiophene derivatives for further chemical exploration and potential applications in material science (Bheeter, Bera, & Doucet, 2013).
Antimicrobial Activity through Cycloaddition
Research on the preparation of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides via 1,3-dipolar cycloaddition showcases their significant antibacterial and antifungal activities. This emphasizes the potential of thiophene-carboxamide derivatives in developing new antimicrobial agents (Sowmya et al., 2018).
Structure-Herbicidal Activity Relationship
An investigation into α-Phenylsulfonyl propanamides revealed certain derivatives' high herbicidal activity against paddy weeds without significant effects on rice plants. This study contributes to the understanding of structure-activity relationships in thiophene derivatives for agricultural applications (Omokawa et al., 1985).
Synthesis and X-ray Structure Analysis
The synthesis, X-ray structure, and antimicrobial activity investigation of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, alongside DFT and molecular docking studies, underline the compound's potential in antibacterial applications and its effectiveness against specific microorganisms. This research provides valuable insights into the structural and functional aspects of thiophene derivatives for medical chemistry (Cakmak et al., 2022).
properties
IUPAC Name |
2-[3-(benzenesulfonyl)propanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c15-13(18)11-6-8-21-14(11)16-12(17)7-9-22(19,20)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXPKBHSHSXNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2575914.png)
![N-{3-[1-(2,2-dimethylpropanoyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2575916.png)

![1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione](/img/structure/B2575919.png)


![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2575922.png)
![methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate](/img/structure/B2575923.png)
![2-(2-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2575924.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2575925.png)


![2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one](/img/structure/B2575931.png)
![4-(N,N-diallylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2575933.png)